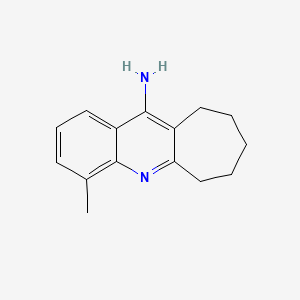

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL-

Description

The compound 6H-cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-amino-4-methyl- (CAS: 5778-88-1) is a polycyclic heteroaromatic molecule with a fused cycloheptane-quinoline structure. It features a partially saturated seven-membered ring system conjugated with a quinoline core. Key identifiers include the amino group at position 11 and a methyl substituent at position 2. This compound is cataloged under multiple registry numbers (e.g., DTXSID70206471, BRN 0398272) and is primarily studied for its structural and functional relationships with bioactive quinolines .

Properties

CAS No. |

5778-88-1 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

4-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |

InChI |

InChI=1S/C15H18N2/c1-10-6-5-8-12-14(16)11-7-3-2-4-9-13(11)17-15(10)12/h5-6,8H,2-4,7,9H2,1H3,(H2,16,17) |

InChI Key |

MEECPPYNNCTQCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |

Origin of Product |

United States |

Preparation Methods

High-Pressure Cyclocondensation Using Q-Tube Reactors

A prominent method for synthesizing cyclohepta(b)quinoline derivatives involves high-pressure cyclocondensation reactions. As demonstrated in the synthesis of 6,7-dihydro-5H-benzo cyclohepta[1,2-b]pyridines , this approach employs a Q-tube reactor to enhance reaction efficiency. The general protocol involves:

-

Reactants :

-

Benzocycloheptenone (benzosuberone) or tetralone derivatives as ketone precursors.

-

3-Oxo-2-arylhydrazonopropanals as hydrazonal components.

-

Ammonium acetate as a cyclization catalyst.

-

Glacial acetic acid as the solvent.

-

-

Reaction Conditions :

-

Temperature: 165°C.

-

Duration: 30 minutes under high pressure.

-

Workup: Filtration, ethanol washing, and recrystallization from suitable solvents.

-

For the 4-methyl derivative, substitution of the hydrazonal precursor with a methyl-bearing analogue (e.g., 3-oxo-2-(4-methylphenyl)hydrazonopropanal) could introduce the methyl group at position 4. The Q-tube method is superior to conventional heating or microwave irradiation, offering yields exceeding 90% for analogous compounds .

Table 1: Representative Reaction Parameters for Cyclocondensation

| Component | Role | Quantity (mmol) |

|---|---|---|

| Benzosuberone | Ketone precursor | 5 |

| 4-Methyl-hydrazonal | Hydrazonal component | 5 |

| Ammonium acetate | Catalyst | 10 |

| Acetic acid | Solvent | 10 mL |

Intramolecular Cyclization of Functionalized Intermediates

Intramolecular cyclization represents an alternative route for constructing the cyclohepta(b)quinoline scaffold. A study on trifluoromethyl-containing analogues demonstrated that alkoxycycloalkenes undergo cyclization to yield fused quinoline systems. While this method produced modest yields (15–30%), adapting it for methyl-substituted intermediates could provide a viable pathway:

-

Synthetic Steps :

-

Preparation of methyl-substituted alkoxycycloheptene precursors.

-

Acid- or base-mediated cyclization to form the quinoline core.

-

Functionalization at position 11 via amination.

-

Challenges include optimizing the cyclization step to improve yields and regioselectivity. For example, employing Lewis acids like BF₃·OEt₂ or transition-metal catalysts might enhance ring closure efficiency.

Functional Group Interconversion Strategies

Existing derivatives, such as the 4-methoxy analogue (CID 21799) , suggest that post-synthetic modification could introduce the methyl group. Key steps include:

-

Demethylation : Conversion of a methoxy group to a hydroxyl group via BBr₃ or HI.

-

Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

However, this route requires precise control to avoid over-alkylation or side reactions.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for 4-Methyl Derivative Synthesis

The Q-tube method is the most promising due to its efficiency and scalability, though intramolecular cyclization offers flexibility for structural diversification.

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring methyl group incorporation at position 4 requires careful selection of substituents in starting materials.

-

Purification : Recrystallization solvents (e.g., ethanol, ethyl acetate) must be optimized to isolate the target compound from regioisomers.

-

Catalyst Screening : Exploring catalysts like zeolites or ionic liquids could enhance reaction rates and yields.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine at position 11 undergoes reactions typical of aromatic amines:

-

Acylation : Reacts with acetyl chloride or acid anhydrides to form amides under mild conditions (e.g., room temperature, inert atmosphere) .

-

Sulfonation : Reacts with tosyl chloride () in the presence of triethylamine to yield sulfonamide derivatives, a key step in synthesizing bioactive hybrids .

-

Diazotization : Forms diazonium salts under cold acidic conditions (, ), enabling coupling reactions with phenols or aromatic amines.

Example Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, , DCM | 11-Acetamido derivative | 75–85% | |

| Sulfonation | Tosyl chloride, , THF | 11-Tosylamido derivative | 60–70% |

Electrophilic Aromatic Substitution

The quinoline core participates in electrophilic substitution, with regioselectivity directed by the amino group:

-

Nitration : Occurs at the para position relative to the amino group using .

-

Halogenation : Bromine or chlorine substitutes at the activated positions (C-3 or C-5) under catalytic Lewis acid conditions .

Key Mechanistic Insight

The amino group donates electron density via resonance, activating the ring toward electrophiles. Steric hindrance from the cycloheptane ring limits substitution at certain positions .

Radical-Mediated Cyclization

Under basic conditions (e.g., , DMF, microwave irradiation), the compound undergoes radical cyclization to form fused polycyclic structures. This parallels methodologies used for related tetrahydroquinolines :

Conditions : 150°C, 2 hours, 100 W microwave .

Ring-Opening Reactions

The strained cycloheptane ring undergoes selective cleavage under reductive conditions (e.g., ) to yield linear amines or ketones, depending on the catalyst.

Comparative Reactivity with Analogues

Limitations and Research Gaps

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted the synthesis of new derivatives, including those based on the cycloheptaquinoline structure, which demonstrated potent activity against various microbial strains, including Mycobacterium tuberculosis and Escherichia coli .

Anticancer Properties

Quinoline compounds are recognized for their cytotoxic effects against cancer cells. The compound under review has been evaluated for its anticancer potential, showing promising results in inhibiting cell proliferation in certain cancer types .

Neuroprotective Effects

Studies have indicated that certain derivatives of cycloheptaquinoline may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthesis Techniques

The synthesis of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL- has been achieved through various methods:

- Cyclization Reactions : Utilizing starting materials like anthranilic acid derivatives and conducting cyclization under specific conditions to yield the target compound.

- Transition Metal Catalysis : Employing transition metals to facilitate the formation of complex structures with high efficiency .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several quinoline derivatives and tested their antimicrobial efficacy. The compound displayed a significant reduction in biofilm formation by nearly 50% and showed effectiveness against pre-formed biofilms, indicating its potential as a therapeutic agent for infections .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of cycloheptaquinoline derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to derivatives with analogous cyclohepta(b)quinoline frameworks, emphasizing substituent variations, biological activities, and physicochemical properties.

Physicochemical Properties

The fluorinated carboxylic acid derivative (CAS: 1555-11-9) demonstrates lower predicted acidity (pKa ~0.95) compared to the target compound, likely due to electron-withdrawing effects of the fluorine and carboxyl groups .

Key Research Findings

- Substituent Impact on Bioactivity : The 4-methylsulfonylphenyl and imidazolylmethyl groups in 9d enhance COX-2 inhibition and cytotoxicity, underscoring the role of electron-deficient substituents in targeting cancer pathways .

- Toxicity Trends: Piperazinyl and phenylpiperazinyl derivatives (e.g., Centphenaquine) exhibit higher toxicity than amino-substituted analogs, likely due to increased lipophilicity and CNS penetration .

- Structural Flexibility: The cyclohepta(b)quinoline core accommodates diverse substituents (e.g., pyrrolidino, morpholinocarbonyl) without destabilizing the fused ring system, enabling tailored drug design .

Biological Activity

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHYL- (commonly referred to as THQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18N2

- CAS Number : 22005

- Structure : The compound features a bicyclic structure with a quinoline moiety that is tetrahydrogenated and substituted with an amino group.

Biological Activity Overview

The biological activity of THQ has been investigated in several contexts, particularly in neuropharmacology and cancer research. Key findings include:

- Antioxidant Activity : THQ exhibits significant antioxidant properties. Studies have shown that it can inhibit lipid peroxidation and reduce oxidative stress markers in various biological systems .

- Cholinesterase Inhibition : The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. Inhibiting these enzymes can enhance cholinergic neurotransmission, which is beneficial in cognitive disorders .

- Anticancer Properties : Research indicates that THQ derivatives possess cytotoxic effects against various cancer cell lines. For instance, hybrid compounds derived from THQ have shown promising results in inducing apoptosis in breast cancer cells (MCF-7) and other tumor types .

The mechanisms through which THQ exerts its biological effects include:

- Radical Scavenging : The compound's structure allows it to scavenge free radicals effectively, thus mitigating oxidative damage .

- Enzyme Interaction : By binding to the active sites of AChE and BChE, THQ inhibits their activity, leading to increased levels of acetylcholine in synaptic clefts .

- Apoptosis Induction : Evidence suggests that certain derivatives can trigger programmed cell death pathways in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Biological Activities of THQ Derivatives

Case Studies

- Neuroprotective Effects : A study evaluated the effects of THQ on oxidative stress in mouse models. Results indicated that treatment with THQ significantly reduced markers of oxidative damage and improved cognitive performance in behavioral tests .

- Cancer Cell Line Studies : In vitro studies demonstrated that specific THQ derivatives exhibited IC50 values indicating potent cytotoxicity against MCF-7 cells, with mechanisms involving cell cycle arrest and induction of apoptosis .

Q & A

Q. Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to protein targets (e.g., kinases, GPCRs).

- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds .

- QSAR Modeling : Relate structural features (e.g., amino group position) to activity using datasets from analogous quinolines .

Validation with experimental data (e.g., IC₅₀ values) is critical to refine predictive accuracy .

Basic: How should researchers design experiments to optimize synthesis yield and scalability?

Q. Methodological Answer :

- Factorial Design : Vary parameters (temperature, catalyst concentration) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ spectroscopy to determine rate-limiting steps.

- Green Chemistry Metrics : Evaluate atom economy and solvent sustainability .

Small-scale trials (1–5 mmol) precede pilot-scale synthesis to assess feasibility without excessive resource use .

Advanced: What advanced spectroscopic techniques are required to confirm stereochemistry and conformational dynamics?

Q. Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- NOESY NMR : Detect spatial proximity of protons to infer 3D structure.

- Circular Dichroism (CD) : Analyze chiral centers in solution.

For dynamic studies, variable-temperature NMR or time-resolved spectroscopy can reveal conformational flexibility .

Advanced: How can theoretical frameworks guide the exploration of this compound’s mechanism of action?

Q. Methodological Answer :

- Hypothesis-Driven Design : Align experiments with existing theories (e.g., kinase inhibition or DNA intercalation) .

- Systems Biology Models : Integrate pathway analysis (e.g., KEGG, Reactome) to predict off-target effects .

- Free Energy Calculations : Use density functional theory (DFT) to model reaction intermediates or transition states .

Theoretical alignment ensures research addresses gaps in mechanistic understanding rather than redundant questions .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Q. Methodological Answer :

- Risk Assessment : Review Safety Data Sheets (SDS) of analogous compounds for toxicity (e.g., hepatotoxicity, mutagenicity) .

- Engineering Controls : Use fume hoods for volatile intermediates.

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.

Waste disposal must comply with institutional guidelines for hazardous chemicals .

Advanced: How can AI-driven platforms enhance the development of derivatives with improved bioactivity?

Q. Methodological Answer :

- Generative AI : Tools like ChemBERTa propose novel derivatives based on structure-activity relationships (SAR) .

- High-Throughput Virtual Screening (HTVS) : Prioritize candidates from large libraries.

- Automated Synthesis Planning : Platforms like Synthia optimize retrosynthetic pathways.

Integration with robotic liquid handlers enables rapid iteration between in silico predictions and experimental validation .

Advanced: What methodologies address the compound’s stability under physiological conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .

- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining parent compound.

- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .

Results inform formulation strategies (e.g., prodrug design) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.